Product packaging for Octa-3,5-diyne-1,8-diol(Cat. No.:CAS No. 15808-23-8)

Octa-3,5-diyne-1,8-diol

Cat. No.: B100944
CAS No.: 15808-23-8
M. Wt: 138.16 g/mol
InChI Key: FGTGRNYBZPTINT-UHFFFAOYSA-N
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Description

Octa-3,5-diyne-1,8-diol is a significant monomer in the field of solid-state topochemical polymerization research. Its primary research value lies in its ability to undergo solid-phase polymerization within single crystals when exposed to heat, UV light, or γ irradiation, leading to the formation of polymers with a backbone structure that can be intermediate between polyenyne and polybutatriyne . This reaction occurs specifically at the conjugated diyne system (C≡C-C≡C bonds), while leaving other potential reactive sites, such as C=C bonds in derived structures, unaffected . The resulting polymers, with molecular weights typically ranging from 3·10³ to 10⁴, are of interest for developing conjugated organic materials with potential semiconductor or optical properties . Furthermore, diyne monomers like this serve as important reagents in hydroelementation chemistry, a key method for synthesizing functionalized enynes, dienes, and other building blocks for complex organic and materials synthesis . The compound is a key starting material for exploring the synthesis of highly conjugated molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B100944 Octa-3,5-diyne-1,8-diol CAS No. 15808-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octa-3,5-diyne-1,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTGRNYBZPTINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C#CC#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593487
Record name Octa-3,5-diyne-1,8-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15808-23-8
Record name Octa-3,5-diyne-1,8-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15808-23-8
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Advanced Synthetic Methodologies for Octa 3,5 Diyne 1,8 Diol

Optimized Oxidative Homocoupling Strategies for 1,3-Diyne Framework Construction

The creation of the C(sp)-C(sp) bond to form the 1,3-diyne structure is the key step in synthesizing Octa-3,5-diyne-1,8-diol. The Glaser coupling and its variants are the most utilized methods for this transformation. researchgate.netrsc.org

First reported in 1869, the Glaser coupling is a foundational method for the synthesis of symmetrical diynes via the oxidative dimerization of terminal alkynes. rsc.orglongdom.org The reaction mechanism involves the formation of a copper(I) acetylide intermediate, which is then oxidized to yield the coupled diyne product. longdom.orgacs.org The Hay coupling is a significant modification that uses a soluble copper-TMEDA complex, enhancing the reaction's versatility. organic-chemistry.orgwikipedia.org

The catalytic system is central to the Glaser coupling's success. Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) chloride (CuCl), are the active catalysts that facilitate the formation of the crucial copper-alkyne complex. acs.orgmdpi.com

Ligands play a critical role in stabilizing the copper catalyst and improving reaction efficiency.

Benzotriazole (B28993): This ligand has been shown to be highly effective in copper-catalyzed Glaser couplings. acs.org It enhances catalytic efficiency by stabilizing the copper(I) center, preventing its aggregation, and promoting the desired coupling pathway, leading to significantly higher yields under mild conditions. acs.org

N,N,N′,N′-tetramethylethylenediamine (TMEDA): TMEDA is the characteristic ligand of the Hay coupling, a variant of the Glaser reaction. wikipedia.org It forms a soluble complex with the copper(I) catalyst, which allows the reaction to be conducted in a wider variety of solvents and generally improves its efficiency and applicability. organic-chemistry.orgnih.gov

The choice of solvent and oxidizing agent significantly impacts the reaction's outcome.

Solvents: The solvent must be capable of dissolving the reactants and the catalytic system.

Dimethylformamide (DMF) and Tetrahydrofuran (THF): These polar aprotic solvents are often used to ensure optimal solubility of the reaction components. In some optimized systems, DMF has been identified as the best solvent, leading to the highest product yields. mdpi.com

Methanol (B129727) (MeOH) and Acetonitrile (CH3CN): Methanol has been found to be the solvent of choice in certain catalytic systems, such as one employing CuCl, TMEDA, and CCl4. researchgate.net

Carbon Tetrachloride (CCl4)/Methanol (MeOH): In a specific catalytic system, a mixture of CCl4 and methanol is used, where CCl4 acts as the oxidant. researchgate.net

Oxidizing Agents: The role of the oxidizing agent is to regenerate the active Cu(II) species from the Cu(I) intermediate in the catalytic cycle.

Molecular Oxygen (O₂): The most common, cost-effective, and environmentally benign oxidant is molecular oxygen, typically supplied from the air. longdom.orgwikipedia.org It oxidizes the copper(I) acetylide, driving the reaction forward.

To maximize the yield and selectivity of this compound, reaction parameters such as catalyst loading, temperature, and reaction time must be carefully optimized. acs.orgnih.gov Studies have shown that both the catalyst and ligand are essential for the reaction to proceed efficiently. mdpi.com For instance, the inclusion of a benzotriazole ligand can dramatically increase the yield compared to a ligand-free system under the same conditions. Optimization studies on related Glaser-Hay couplings indicate that room temperature is often the most effective, as higher temperatures can lead to product degradation over extended reaction times. nih.gov

Table 1: Effect of Ligand on Glaser Coupling Yield

LigandCatalyst Loading (mol%)Temperature (°C)Yield (%)
Benzotriazole52592
None52545
1,10-Phenanthroline52568

Data adapted from a comparative study under standardized conditions.

While the Glaser coupling is dominant, alternative methods have been explored.

Eglinton Reaction: This method involves the oxidative coupling of terminal alkynes using a stoichiometric amount of a copper(II) salt, like cupric acetate (B1210297), in a solvent such as pyridine. wikipedia.orgsynarchive.comorganic-chemistry.org Although it provides a ligand-free alternative, the Eglinton reaction is generally less efficient for producing long-chain diols. For the synthesis of this compound, reported yields rarely surpass 60%.

Cadiot-Chodkiewicz Coupling: This reaction is a powerful method for the synthesis of unsymmetrical 1,3-diynes. rsc.orgalfa-chemistry.com It involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt. organic-chemistry.org Due to its nature as a heterocoupling reaction, its application for the direct synthesis of a symmetrical molecule like this compound from a single precursor is not feasible. Its primary limitation in this context is that it is designed to create asymmetry, whereas the target molecule is symmetrical. alfa-chemistry.com

Glaser Coupling Reaction: Mechanistic Insights and Catalytic Systems

Functional Group Interconversion and Selective Protection/Deprotection Strategies

The presence of two terminal hydroxyl groups in this compound introduces the need for strategic functional group manipulation, particularly the use of protecting groups. wikipedia.org Protecting groups are temporarily installed to mask a reactive functional group, like a hydroxyl, to prevent it from interfering with reactions at other sites on the molecule. organic-chemistry.org

In the context of this compound, the hydroxyl groups might need to be protected to:

Perform further C-C coupling reactions at one end of the molecule.

Prevent their acidic protons from interfering with base-sensitive reagents.

Allow for selective functionalization of only one of the two hydroxyl groups.

A common strategy for protecting 1,2- and 1,3-diols is to convert them into cyclic acetals or ketals. univpancasila.ac.idorgsyn.org For a molecule like this compound, which has widely separated hydroxyl groups, monoprotection of one alcohol is a more likely strategy if selective modification is desired. This can be achieved by using a bulky silyl (B83357) protecting group like triisopropylsilyl (TIPS) chloride, which can react selectively at one of the two equivalent hydroxyl groups under controlled conditions. orgsyn.org After the desired chemical transformations are complete, the protecting group is removed in a deprotection step, for example, by using aqueous acid for an acetal (B89532) or a fluoride (B91410) source for a silyl ether, to regenerate the diol. wikipedia.org

Synthesis via Alkyne Anions and Epoxide Ring-Opening Reactions

A powerful strategy for constructing the carbon skeleton of diols involves the reaction of alkyne anions with epoxides. This nucleophilic ring-opening reaction is a fundamental transformation in organic synthesis. For the synthesis of this compound, this could conceptually involve the reaction of a lithiated or otherwise activated alkyne with a suitable epoxide. The epoxide ring, a strained three-membered ether, is susceptible to attack by nucleophiles, leading to the formation of a new carbon-carbon bond and a hydroxyl group. While direct literature detailing this specific multi-step pathway for this compound is not prevalent, the principles of epoxide ring-opening by acetylides are well-established. For instance, the opening of an epoxide with an acetylide anion is a key step in the synthesis of various natural products and complex molecules. acs.orgresearchgate.net The electron-withdrawing effects of substituents on the epoxide ring can significantly influence the regioselectivity and stereoselectivity of the ring-opening reaction. acs.org

Controlled Functionalization of Hydroxyl and Alkyne Moieties

The presence of both hydroxyl and alkyne functionalities in this compound offers rich opportunities for controlled derivatization. The hydroxyl groups can undergo typical alcohol reactions such as esterification, etherification, or conversion to leaving groups for subsequent nucleophilic substitution. The alkyne units, being electron-rich, are susceptible to a variety of transformations.

Metal-catalyzed hydrofunctionalization reactions, such as hydroboration, are powerful tools for the selective functionalization of one of the C≡C bonds in a 1,3-diyne system. mdpi.com For example, cobalt-catalyzed hydroboration has demonstrated ligand-controlled regioselectivity, allowing for the targeted addition of boron to either the internal or external carbon of the diyne. mdpi.com The resulting enynylboranes can be further transformed into other functional groups. mdpi.com

Furthermore, the isomerization of internal alkynes to terminal alkynes, known as the "alkyne zipper" reaction, can be employed to reposition the triple bond within the molecule, opening up different avenues for functionalization. semanticscholar.org This contra-thermodynamic process is typically carried out under strongly basic conditions. semanticscholar.org

Emerging Synthetic Approaches to this compound and Its Derivatives

The field of organic synthesis is constantly evolving, with new catalytic systems and technologies being developed to enhance efficiency, selectivity, and scalability.

Palladium-Catalyzed Dimerization of Terminal Alkynes with Hypervalent Iodine Reagents

A significant advancement in the synthesis of symmetrical diynes is the palladium-catalyzed oxidative homocoupling of terminal alkynes. thieme-connect.deresearchgate.net This method offers a milder and often more efficient alternative to traditional copper-mediated Glaser coupling. thieme-connect.demdpi.com The use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (DIB) and iodosylbenzene, as oxidants in these reactions has gained considerable attention due to their low toxicity and high reactivity. thieme-connect.deorganic-chemistry.orgnih.gov

In this process, a palladium(II) catalyst, often in the presence of a copper(I) co-catalyst, facilitates the dimerization of the terminal alkyne. thieme-connect.deorganic-chemistry.org The hypervalent iodine reagent serves to regenerate the active Pd(II) catalyst, allowing the catalytic cycle to continue. thieme-connect.deorganic-chemistry.org This method has been shown to produce diynes in good to excellent yields at room temperature with short reaction times. thieme-connect.deorganic-chemistry.org

OxidantCatalyst SystemSolventYield (%)Reference
IodosylbenzenePdCl2/CuITHFGood to Excellent thieme-connect.deorganic-chemistry.org
(Diacetoxyiodo)benzenePdCl2/CuITHFGood thieme-connect.de

This table presents a summary of conditions for the palladium-catalyzed dimerization of terminal alkynes using hypervalent iodine reagents.

Continuous Flow Synthesis for Enhanced Efficiency and Scalability

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as improved heat and mass transfer, enhanced safety, and greater potential for automation and scalability compared to traditional batch processes. nih.govrsc.orgdavidthompsonlab.com The synthesis of diynediols can be adapted to continuous flow systems to improve efficiency and control over reaction parameters.

In a continuous flow setup, reagents are continuously pumped through a reactor, which can be a heated tube or a microreactor. nih.govdavidthompsonlab.com This allows for precise control over reaction time, temperature, and pressure, leading to higher yields and purities. For the synthesis of this compound, a continuous flow reactor could be employed for the oxidative coupling step, potentially leading to reduced reaction times and minimized byproduct formation. Modern industrial production of similar compounds utilizes continuous flow systems with residence times of 10-15 minutes and pressures of 2-3 bar, achieving high catalyst recycling rates.

Analytical Validation and Purity Assessment of Synthesized this compound

Following synthesis, the purification and analytical validation of this compound are critical to ensure its identity and purity.

Chromatographic Purification Techniques (e.g., Column Chromatography, Preparative HPLC)

This compound is described as an undistillable oil due to its polarity and potential thermal instability, making chromatographic techniques essential for its purification.

Column Chromatography is a widely used method for the purification of organic compounds. biotech-asia.org For this compound, silica (B1680970) gel is a common stationary phase, and a mixture of solvents like ethyl acetate and hexane (B92381) is used as the mobile phase to achieve high purity. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase. biotech-asia.org

Preparative High-Performance Liquid Chromatography (HPLC) is another powerful technique for purifying compounds, offering higher resolution and efficiency than standard column chromatography. This method is particularly useful for obtaining highly pure samples of this compound.

Before chromatographic purification, it is crucial to prepare the sample by removing particulate matter to prevent clogging of the column. sigmaaldrich.com This can be achieved through filtration or centrifugation. sigmaaldrich.com

TechniqueStationary PhaseMobile Phase ExamplePurity AchievedReference
Column ChromatographySilica GelEthyl Acetate/Hexane (3:7)>99%
Preparative HPLC--High Purity

This table summarizes common chromatographic techniques for the purification of this compound.

Reactivity and Transformation Pathways of Octa 3,5 Diyne 1,8 Diol

Electronic Properties and Intrinsic Reactivity of the Conjugated Diyne System

The presence of two carbon-carbon triple bonds in conjugation is a defining feature of Octa-3,5-diyne-1,8-diol, profoundly influencing its electronic structure and reactivity.

The conjugated system of this compound arises from the overlap of p-orbitals across the adjacent triple bonds. chemistry.coach This arrangement allows for the delocalization of π-electrons over the diyne framework. chemistry.coachfiveable.me Such delocalization leads to increased molecular stability compared to non-conjugated diynes. chemistry.coachlibretexts.org The extended conjugation influences the molecule's electronic properties, including its absorption of light at longer wavelengths. chemistry.coach The linear geometry of the diyne unit facilitates this electron delocalization, creating a continuous π-system that is central to its chemical behavior. fiveable.me

Despite the stability conferred by conjugation, the carbon-carbon triple bonds in this compound are regions of high electron density, making them inherently reactive. fiveable.menumberanalytics.com These triple bonds, composed of one strong sigma (σ) bond and two weaker pi (π) bonds, are susceptible to various chemical transformations. numberanalytics.com The presence of two such bonds in proximity can lead to unique reactivity patterns, including the potential for intramolecular interactions. researchgate.net The reactivity of these triple bonds can be further modulated by the presence of the terminal hydroxyl groups. fiveable.me Reactions involving these triple bonds are fundamental to the synthetic utility of diynes, allowing for their conversion into a variety of other functional groups and molecular architectures. nih.govnih.gov

Metal-Catalyzed Transformations Involving Diyne and Diol Functionalities

The dual functionality of this compound, possessing both alkyne and diol groups, makes it a versatile substrate for metal-catalyzed reactions, particularly those employing gold(I) catalysts.

Gold(I) complexes have emerged as exceptionally effective catalysts for the activation of alkynes toward nucleophilic attack. acs.orgwhiterose.ac.uk This high efficiency is attributed to the relativistic effects of gold, which impart a high π-acidity to the metal center, allowing it to selectively activate the C-C triple bond. acs.org

Gold(I) catalysts facilitate the addition of oxygen-based nucleophiles, such as water and alcohols, across the triple bonds of alkynes. nih.govscienceopen.comscispace.com This process is of significant industrial importance for the synthesis of carbonyl compounds. acs.orgnih.gov The gold(I) catalyst activates the alkyne, making it more susceptible to attack by the O-nucleophile. acs.org These reactions are often highly regioselective, following a Markovnikov-type addition pattern. acs.org The use of gold(I) catalysts offers a milder and less toxic alternative to traditional mercury(II)-based catalysts for these transformations. acs.orgnih.gov

Catalyst SystemNucleophileProduct TypeReference
[AuMe(L)] (L = phosphine, phosphite, or arsine) + Protic AcidAlcoholAcetal (B89532) acs.orgnih.gov
[AuMe(L)] (L = phosphine, phosphite, or arsine) + Protic AcidWaterKetone acs.orgnih.gov
Gold(I)-phosphine complexesWaterKetone scienceopen.comwindows.net

A key transformation involving diols and alkynes in the presence of a gold(I) catalyst is the formation of cyclic acetals. acs.orgnih.govscienceopen.comwindows.net In this reaction, the diol acts as the nucleophile, attacking the gold-activated alkyne. acs.org For a molecule like this compound, this can lead to intramolecular cyclization or intermolecular reactions depending on the conditions. When a diol is added to an alkyne in the presence of a gold(I) catalyst, cyclic acetals are formed with high regioselectivity, particularly with terminal alkynes. acs.orgscienceopen.comwindows.net This method provides a direct route to cyclic acetal structures, which are important motifs in many biologically active compounds and are also utilized as protecting groups in organic synthesis. acs.orgscienceopen.comwindows.net The reaction can also be extended to the formation of bicyclic acetals from alkynediols. nih.gov More complex transformations, such as the catalytic ring-opening of cyclic acetals by alkynes, have also been achieved using a synergistic gold(I)/trimethylsilyl catalysis system. acs.org

ReactantsCatalystProductKey FeatureReference
Diol and Terminal AlkyneGold(I)Cyclic AcetalComplete Regioselectivity acs.orgscienceopen.comwindows.net
Diol and Internal AlkyneGold(I)Mixture of Cyclic AcetalsModerate Selectivity acs.orgscienceopen.comwindows.net
1,5-Diols and AlkynesGold(I)AcetalsExpanded Scope acs.orgscienceopen.com
AlkynediolsGold(I)Bicyclic AcetalsIntramolecular Cyclization nih.gov
Cyclic 1,3-Dioxolanes/Dioxanes and Trimethylsilyl AlkynesGold(I)/TrimethylsilylDiol-derived Propargyl Trimethylsilyl Bis-ethersRegioselective Ring-Opening acs.org

Copper-Catalyzed Cascade Reactions

Copper catalysts are effective in promoting cascade reactions of diynes, leading to the formation of complex cyclic structures. These reactions often involve the activation of the alkyne moieties by the copper catalyst, followed by intramolecular or intermolecular nucleophilic attack.

A significant transformation of alkyne-1,2-diols, analogous to this compound, is their copper-catalyzed cascade reaction with carbon dioxide (CO₂) to produce keto-functionalized cyclic carbonates. mdpi.comacs.orgdntb.gov.uauliege.beacs.org This process represents an atom-economical and environmentally friendly approach to synthesizing valuable heterocyclic compounds from readily available starting materials. mdpi.com

The reaction proceeds through a series of steps, beginning with the carboxylative cyclization of the alkyne-1,2-diol with CO₂. This is followed by an in situ intramolecular ring-opening of the initially formed cyclic carbonate, which is prompted by the second hydroxyl group. This cascade ultimately yields a keto-functionalized cyclic carbonate. mdpi.com Research has demonstrated the efficacy of a CuCl/[Emim][OAc] (1-ethyl-3-methylimidazolium acetate) system for this transformation, which operates under mild, atmospheric pressure conditions and is free of volatile solvents, ligands, and additives. mdpi.comdntb.gov.ua This copper(I)-catalyzed system is a cost-effective and less toxic alternative to previously reported silver-based catalysts. mdpi.comdntb.gov.ua

The general mechanism involves the initial formation of an α-alkylidene cyclic carbonate, which then undergoes alcoholysis to furnish the final keto-functionalized product. mdpi.com The choice of catalyst and reaction conditions is crucial for the selective formation of these complex molecules. While silver-based catalysts have also been shown to be effective, copper catalysis offers a more sustainable route. acs.orguliege.beacs.org

Table 1: Copper-Catalyzed Cyclization of Alkyne-1,2-Diols with CO₂

Catalyst System Substrate Type Product Key Features Reference
CuCl/[Emim][OAc] Alkyne-1,2-diols Keto-functionalized cyclic carbonates First Cu(I)-catalyzed system for this reaction; solvent-free; additive-free. mdpi.comdntb.gov.ua
AgF/BrettPhos Alkyne-1,2-diols Keto-functionalized cyclic carbonates Previously reported system; effective but uses a more expensive and toxic metal. mdpi.com
Ag catalyst Alkyne-1,2-diols Densely substituted five-membered keto-carbonates Provides access to a wide range of substitution patterns; thermodynamically favored products. acs.orguliege.beacs.org

Ionic liquids (ILs) play a multifaceted role in copper-catalyzed transformations of alkynes, including those analogous to this compound. They can act as solvents, catalysts, or co-catalysts, and their properties can be tuned to optimize reaction conditions. mdpi.comdntb.gov.ua In the context of the copper-catalyzed synthesis of keto-functionalized cyclic carbonates from alkyne-1,2-diols and CO₂, the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([Emim][OAc]) is a key component of the catalytic system. mdpi.comdntb.gov.ua

The use of ionic liquids offers several advantages, including high thermal stability, low volatility, and the ability to dissolve a wide range of organic and inorganic compounds. mdpi.com This can lead to enhanced reaction rates and selectivities. Furthermore, the non-volatile nature of ionic liquids makes them a greener alternative to traditional organic solvents. mdpi.com In the CuCl/[Emim][OAc] system, the ionic liquid not only serves as the reaction medium but also contributes to the catalytic cycle, facilitating the activation of the reactants. mdpi.comdntb.gov.ua The recyclability of the catalytic system, including the ionic liquid, further enhances the sustainability of the process. mdpi.comdntb.gov.ua

Hydroelementation Reactions of Conjugated 1,3-Diynes

Hydroelementation reactions involve the addition of an E-H bond (where E can be Si, B, Mg, etc.) across a carbon-carbon multiple bond. In the case of conjugated 1,3-diynes like this compound, these reactions can lead to a variety of products, including enynes and dienes, with the regioselectivity and stereoselectivity being key challenges. rsc.org

The hydrosilylation of conjugated 1,3-diynes is a versatile method for the synthesis of silyl-substituted enynes and butadienes. The reaction of 2,7-dimethylocta-3,5-diyne-2,7-diol, a derivative of this compound, has been studied in this context. rsc.org The outcome of the reaction, whether a monosilylated or a bissilylated adduct is formed, is influenced by the steric properties of the silane (B1218182) and the diyne, as well as the reaction temperature. rsc.org For instance, with less bulky silanes at lower temperatures, silyl-substituted but-3-en-1-ynes are typically obtained. In contrast, harsher reaction conditions and bulkier substrates can lead to the formation of bissilyl adducts. rsc.org

Table 2: Hydrosilylation of 2,7-Dimethylocta-3,5-diyne-2,7-diol

Silane Temperature Solvent Major Product Reference
Less bulky silanes 80 °C Toluene Silyl-substituted but-3-en-1-ynes rsc.org
Bulkier silanes 120-145 °C Xylene Bissilyl adducts rsc.org

Hydroboration of conjugated 1,3-diynes provides a route to boryl-substituted enynes and dienes. Non-catalytic hydroboration of alkyl-substituted buta-1,3-diynes, including 2,7-dimethylocta-3,5-diyne, with reagents like disiamylborane (B86530) has been shown to proceed with high regio- and stereoselectivity. rsc.org The reaction typically occurs at low temperatures and results in monohydroboration. rsc.org

Catalytic hydroboration, for example using ruthenium complexes, can also be employed. The proposed mechanism for Ru-catalyzed hydroboration involves the insertion of the diyne into the Ru-H bond, followed by a σ-bond metathesis with the borane (B79455) and subsequent elimination of the product. rsc.org

Hydromagnesation of conjugated diynes is less common but offers a pathway to alkenylmagnesium compounds. This reaction is typically catalyzed by transition metal complexes, such as those of iron. rsc.org

Electrochemical and Non-Catalytic Reactions

The electrochemical behavior of conjugated systems like this compound is of interest for applications in materials science and organic synthesis. The extended π-system of the conjugated diynes can undergo redox processes. While specific electrochemical studies on this compound are not extensively reported, the electrochemical properties of conjugated diols and related structures have been investigated. mdpi.comacs.orgnih.gov The presence of cis-diols, for example, can lead to the formation of cyclic complexes upon oxidation. mdpi.com The electrochemical behavior of such compounds is influenced by factors such as the nature of the electrode and the scan rate. mdpi.com

Non-catalytic reactions of diynes can also occur, particularly under thermal conditions. For instance, some enediynes, which contain a double bond between two triple bonds, can undergo Bergman cyclization to form a p-dehydrobenzene diradical. escholarship.org While this compound is not an enediyne, the high degree of unsaturation suggests the potential for thermally induced cyclization or polymerization reactions, especially in the solid state. researchgate.net For example, UV irradiation of some crystalline diynes can lead to topochemical photopolymerization. researchgate.net

Electrochemical Esterification via Carbon-Carbon Triple Bond Cleavage

A novel and environmentally conscious method for the synthesis of esters involves the electrochemical esterification of alkynes with diols, proceeding through the cleavage of carbon-carbon triple bonds. rsc.org This approach is distinguished by its green chemistry principles, as it operates without the need for catalysts, external oxidants, or other additives, and it demonstrates high atom economy. rsc.orgresearchgate.net This represents the first documented instance of an electrochemical reaction that achieves the cleavage of a carbon-carbon triple bond through interaction with a diol. rsc.org

In this process, the diol acts as a reaction partner with the alkyne. The reaction is facilitated by an electrochemical setup, which provides the necessary conditions for the cleavage of the highly unsaturated Csp-Csp bond. researchgate.net While research has broadly demonstrated this transformation with various alkynes and diols, the fundamental mechanism is applicable to substrates like this compound. The reaction effectively cleaves the diyne moiety and incorporates the diol structure to form ester products.

The general conditions for this type of electrochemical reaction are summarized in the table below.

ParameterCondition
Reaction TypeElectrochemical Esterification
Key TransformationCarbon-Carbon Triple Bond Cleavage
ReactantsAlkyne, Diol
Process AttributesCatalyst-free, Oxidant-free, Additive-free
Economic PrincipleAtom Economy

This electrochemical strategy presents a significant advancement, offering a direct pathway to esters from alkynes and diols by breaking a traditionally robust carbon-carbon triple bond under mild and sustainable conditions. rsc.orgresearchgate.net

Thermally or Photo-Chemically Activated Transformations (e.g., Bergman Cyclization)

The conjugated enediyne core of molecules like this compound is susceptible to transformations initiated by thermal energy or photochemical activation. The most notable of these is the Bergman cyclization, a thermal rearrangement that produces a highly reactive p-benzyne diradical intermediate. ambeed.com

The Bergman cyclization of a generic (Z)-ene-1,5-diyne system is a well-studied reaction that has garnered significant attention, particularly as a model for the mode of action of some antitumor therapeutics. nih.gov The reaction typically requires heating to temperatures above 200°C to overcome the activation barrier. ambeed.com For the parent compound, (Z)-hexa-3-ene-1,5-diyne, the activation barrier is approximately 28-33 kcal/mol. nih.govroaldhoffmann.com The cyclization of this compound would be expected to proceed through a similar pathway, forming a substituted p-benzyne diradical. Computational studies on related ionic enediyne systems show that the barrier to cyclization tends to decrease as the size of the ring formed by the cyclization increases. nih.gov

The activation energies for Bergman and related cyclizations vary depending on the specific structure of the enediyne.

CompoundTransformationActivation Barrier (kcal/mol)Reference(s)
(Z)-hexa-3-ene-1,5-diyneBergman Cyclization~28-33 nih.govroaldhoffmann.com
Osmaenediyne (Os(PH₃)₃ substituted)Metalla-Bergman Cyclization13 roaldhoffmann.com
Osmaenediyne (Os(PH₃)₃H substituted)Metalla-Bergman Cyclization23 roaldhoffmann.com
Hepta-1,6-diyne cationTriplet Pathway CyclizationRelatively low nih.gov
Octa-1,7-diyne dicationTriplet Pathway CyclizationRelatively low nih.govnih.gov

Beyond thermal activation, photochemical pathways can also induce transformations in diyne systems. Photocycloaddition reactions, such as [2+2], [4+2], and [4+4] cycloadditions, represent a powerful synthetic tool for constructing complex cyclic and polycyclic structures. acs.org The conjugated π-system of this compound makes it a candidate for such photochemical reactions, where irradiation with light of an appropriate wavelength could lead to intramolecular or intermolecular cycloaddition products, depending on the reaction conditions and the presence of other unsaturated molecules.

Octa 3,5 Diyne 1,8 Diol in Advanced Materials Science and Polymer Chemistry

Polymerization Strategies and Formation of Conjugated Poly-Diyne Systems

The distinct chemical structure of octa-3,5-diyne-1,8-diol, with its reactive hydroxyl and diyne functionalities, allows for its use in various polymerization strategies to create conjugated polymer systems with intriguing electronic and optical properties.

Utilization as a Building Block for Complex Organic Molecules and Polymers

This compound serves as a fundamental building block in the synthesis of more intricate organic molecules and polymers. The presence of hydroxyl groups at both ends of the molecule allows for esterification or etherification reactions, enabling its incorporation into polyester (B1180765) or polyether chains. Simultaneously, the conjugated diyne core can participate in a variety of coupling and polymerization reactions. This dual functionality makes it a versatile monomer for creating materials with tailored properties. For instance, the hydroxyl groups can be modified to introduce specific side chains that can influence the solubility, processability, and self-assembly behavior of the resulting polymers.

The conjugated diyne unit is of particular interest for the development of materials with advanced electronic properties. Polymers incorporating this moiety can exhibit extended π-conjugation, which is a key requirement for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rug.nl The ability to form such conjugated systems makes this compound a valuable component in the design of novel functional materials.

Synthesis of Conjugated Polymers via Oxidative Coupling

A primary method for the polymerization of terminal diynes like this compound is through oxidative coupling reactions, most notably the Glaser-Hay coupling. researchgate.net This reaction involves the use of a copper(I) catalyst, such as copper(I) chloride, and an oxidizing agent, typically oxygen or air, in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA). researchgate.net The process couples the terminal alkyne groups of the monomer units to form a poly(diacetylene) chain.

The general reaction scheme involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidation to a copper(II) species, leading to the coupling of the acetylide units and the regeneration of the copper(I) catalyst. researchgate.net This method provides an efficient route to high molecular weight linear polymers with a backbone consisting of alternating single, double, and triple bonds. researchgate.net The resulting conjugated polymers are often colored and can exhibit interesting optical and electrical properties.

Catalytic Systems for Oxidative Coupling of Alkynes
Catalyst SystemDescriptionTypical Conditions
Glaser CouplingUses a Cu(I) salt in the presence of an oxidant.CuCl, NH4OH, O2
Hay CouplingA modification of the Glaser coupling using a Cu(I)-amine complex.CuCl, TMEDA, O2, in a solvent like acetone (B3395972) or pyridine
Eglinton CouplingUses a stoichiometric amount of a Cu(II) salt in pyridine.Cu(OAc)2, pyridine, heat

Topochemical Polymerization of this compound Derivatives

Topochemical polymerization is a solid-state reaction where the crystal lattice of the monomer pre-organizes the reactive groups, leading to a highly ordered polymer. researchgate.net Derivatives of this compound are excellent candidates for this type of polymerization due to the ability of the diyne rods to align in the crystal.

Solid-State Reactivity and Single Crystal-to-Single Crystal Transformations

The solid-state polymerization of diacetylene compounds, including derivatives of this compound, can proceed as a single crystal-to-single crystal (SCSC) transformation. researchgate.netnih.gov This means that the crystalline integrity of the material is maintained throughout the polymerization process. Such transformations are highly desirable as they can yield macroscopic, defect-free polymer single crystals, which are invaluable for fundamental studies of polymer properties and for applications in nonlinear optics and electronics.

The reactivity in the solid state is governed by the packing of the monomer molecules in the crystal, as dictated by Schmidt's topochemical postulates. For a 1,4-addition polymerization of a diacetylene, the distance between the reacting carbon atoms (C1 and C4') of adjacent monomers should be approximately 4.9 Å, and the diacetylene rods should be tilted at an angle of about 45° with respect to the stacking axis. worktribe.com When these geometric criteria are met, exposure to heat or UV radiation can initiate the polymerization, leading to the formation of a conjugated polymer chain. researchgate.net

Influence of Molecular Packing and Intermolecular Hydrogen Bonding on Polymerization Control

The molecular packing of this compound derivatives in the crystalline state is the critical factor controlling their topochemical reactivity. worktribe.com Intermolecular forces, particularly hydrogen bonding, play a crucial role in dictating this packing arrangement. researchgate.netias.ac.in The terminal hydroxyl groups of this compound can form extensive hydrogen-bonding networks, which can be engineered to align the diyne moieties in a favorable orientation for polymerization. researchgate.net

By modifying the side groups attached to the diol, for example, by forming urethanes, it is possible to create robust hydrogen-bonding motifs that direct the crystal packing. researchgate.net The strength and directionality of these hydrogen bonds can enforce the necessary parallel alignment and stacking distance of the diyne units, thereby facilitating the topochemical polymerization. rsc.org The ability to control the supramolecular assembly through hydrogen bonding provides a powerful tool for designing new photoreactive materials based on diacetylene derivatives. mdpi.com The thermal properties of the resulting polymers can also be influenced by these strong intermolecular interactions. ias.ac.in

Synthesis of Poly(but-1-en-3-ynylene) and Related Architectures

The topochemical polymerization of appropriately substituted this compound derivatives can lead to the formation of poly(but-1-en-3-ynylene) structures. researchgate.net This type of polymer consists of a conjugated backbone with a repeating unit of a double bond and a triple bond. The specific substitution on the monomer will determine the properties of the final polymer. For instance, the use of quinone-substituted octa-3,5-diynes has been shown to yield intensive-blue poly(but-1-en-3-ynylene)s upon irradiation. researchgate.net

The synthesis of these highly ordered polymer architectures through topochemical polymerization offers significant advantages over solution-based methods, including the potential for high crystallinity, stereoregularity, and the absence of solvent-related defects. researchgate.net The precise control over the polymer structure afforded by this solid-state approach is essential for the development of materials with well-defined and predictable electronic and optical properties.

Geometric Parameters for Topochemical Polymerization of Diacetylenes
ParameterIdeal ValueSignificance
Stacking Distance (d)~4.9 ÅDetermines the repeat unit length of the polymer.
Tilt Angle (θ)~45°Orients the p-orbitals for effective overlap and bond formation.
Reacting Atom Distance (C1-C4')≤ 3.8 ÅThe distance between the carbon atoms that will form the new covalent bond. worktribe.com

Application in Organic Electronics, Photonics, and Functional Materials

The conjugated system of triple bonds in this compound is the primary source of its interesting electronic and optical properties. This has led to its exploration as a foundational component in a variety of functional organic materials.

This compound serves as a fundamental building block for the synthesis of complex conjugated systems and polymers. The diyne unit forms a conjugated π-system, which is essential for electronic delocalization. By chemically modifying the terminal hydroxyl groups or incorporating the diol into larger polymeric structures, researchers can tune the electronic properties of the resulting materials. For example, the diol can be used to create extended conjugated frameworks where the degree of electron delocalization, and thus the material's conductivity and energy levels, can be systematically altered.

The process often involves polymerization, where the diyne monomers are linked to form polydiacetylenes. The electronic properties of these polymers are highly dependent on the structure and packing of the precursor diol in the solid state. This precursor role allows for the creation of materials with designed electronic characteristics suitable for applications in organic electronics.

Table 1: Research Findings on Electronic Property Precursors

Precursor CompoundResulting Material/SystemKey Tunable PropertyResearch Focus
Diacetylene Diols (general class)Polydiacetylenes (PDAs)π-conjugated backbone, Electronic StateSubstituent modification of PDAs allows for tuning of the electronic state of the π-conjugated system. researchgate.net
This compoundConjugated Organic PolymersElectronic DelocalizationUsed as a building block for creating conjugated systems with interesting electronic properties.
Diacetylene ChromophoresDiacetylene-functionalized Organic ComplexesNonlinear Optical (NLO) ResponseStructural tailoring and extended conjugation enhance NLO properties for potential use in optoelectronics. frontiersin.org

Diacetylene-containing molecules are of significant interest for their non-linear optical (NLO) properties, which are crucial for applications in photonics and molecular-scale devices. frontiersin.org NLO materials can alter the properties of light, enabling technologies like frequency doubling and optical switching. The extended π-conjugation in molecules derived from this compound gives rise to significant third-order NLO susceptibility. researchgate.net

The reactivity and structural features of this compound make it a useful component in the formulation of specialty coatings and other advanced materials. Diacetylene compounds, including various diols, have been cited in the development of materials for laser imaging. google.com In such applications, the diacetylene undergoes a topochemical polymerization reaction upon exposure to UV light, resulting in the formation of a colored image. google.com

This color-forming property allows for its use as an activatable color-forming compound in coatings on a substrate. google.com The transformation from a colorless diacetylene monomer to a colored polydiacetylene polymer is the basis for its function in these advanced material systems. google.com The ability to form robust, colored polymers upon stimulation makes it suitable for creating durable and functional surfaces.

Supramolecular Assembly and Ordered Nanostructures

The self-assembly of this compound into ordered structures is a prerequisite for many of its most advanced applications, particularly the formation of highly structured polymers.

The terminal hydroxyl (-OH) groups of the this compound molecule play a critical role in directing its assembly into ordered crystalline structures. These groups act as hydrogen bond donors and acceptors, facilitating the formation of extensive hydrogen-bonding networks between adjacent molecules. This intermolecular hydrogen bonding is a powerful tool in crystal engineering, guiding the monomers into a specific alignment and spacing necessary for subsequent polymerization.

Research on similar diacetylene derivatives has shown that hydrogen bonding is a key factor in achieving the correct solid-state packing for reactivity. researchgate.net Urethane (B1682113) derivatives of diacetylene diols, for instance, are highly reactive precisely because of the strong hydrogen bonds formed by the urethane groups, which organize the monomers into a polymerizable array. researchgate.net This principle of hydroxyl- or derivative-driven self-assembly is fundamental to controlling the structure at the molecular level.

The ordered arrangement of this compound monomers, achieved through self-assembly, enables their transformation into highly ordered polymeric systems via topochemical polymerization. researchgate.net This process typically involves exposing the monomer crystals to UV light or heat, which initiates a 1,4-addition polymerization reaction along the stacked diyne units without disrupting the crystal lattice. researchgate.net

The result is a highly crystalline, conjugated polymer (a polydiacetylene) with a repeating ene-yne backbone structure. researchgate.netresearchgate.net This method allows for the fabrication of polymer fibers and crystals with a high degree of structural perfection. researchgate.net The ability to create such ordered nanomaterials is essential for exploiting the anisotropic (direction-dependent) electronic and optical properties of the conjugated polymer chains in advanced devices.

Design and Synthesis of Semi-Interpenetrating Polymer Networks (Semi-IPNs)

Semi-interpenetrating polymer networks (semi-IPNs) are a class of polymer blends where one polymer forms a crosslinked network in the presence of a linear or branched polymer. researchgate.net This structure allows for a unique combination of properties, often leading to materials with enhanced mechanical and thermal characteristics. researchgate.net A novel, initiator-free method for synthesizing semi-IPNs has been developed, utilizing the Bergman cyclization of an enediyne monomer to trigger the formation of the second polymer network. researchgate.netresearchgate.net

In a typical synthesis, a primary polyurethane (PU) network is first created. researchgate.net This network is then swollen with a solution containing a diol-enediyne monomer, such as (Z)-oct-4-ene-2,6-diyne-1,8-diol, which is a structural isomer of this compound. researchgate.netresearchgate.net The presence of the diol functionality in the monomer can facilitate its dispersion within the host PU matrix.

Table 1: Composition of the Primary Polyurethane (PU) Network

Component Molar Ratio
Polytetrahydrofuran (650 Da) 1
Isophorone diisocyanate 2
Glycerol 0.67

Data sourced from a study on initiator-free synthesis of interpenetrating polymer networks. researchgate.net

Utilization of Diol-Enediyne Monomers for Bergman Cyclization

The key to this synthetic approach is the Bergman cyclization of the enediyne moiety within the diol monomer. researchgate.net The Bergman cyclization is a thermally or photochemically induced reaction of an enediyne, which produces a highly reactive p-benzyne diradical intermediate. rsc.orgnih.gov In the context of semi-IPN synthesis, this cyclization acts as a trigger for a subsequent radical polymerization. researchgate.net

Once the diol-enediyne monomer, for instance (Z)-oct-4-ene-2,6-diyne-1,8-diol, is embedded within the initial polyurethane network, a thermal initiation triggers the Bergman cyclization. researchgate.net The resulting diradicals then initiate a radical polymerization of the surrounding enediyne monomers, forming a second, crosslinked polymer network intertwined with the original PU network. researchgate.netresearchgate.net This process creates a semi-IPN without the need for an external radical initiator. researchgate.net The resulting semi-IPN exhibits improved mechanical properties and thermal stability when compared to the original PU network. researchgate.net

Monitoring of Network Formation (e.g., EPR, FT-IR, DSC)

The formation of the semi-IPN and the underlying chemical transformations are monitored using a suite of analytical techniques. researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is crucial for detecting the presence of radical species. This technique provides direct evidence of the formation of carbon-centered radicals generated during the Bergman cyclization of the enediyne monomer upon thermal activation. researchgate.netresearchgate.netrsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to track the changes in functional groups throughout the polymerization process. researchgate.netresearchgate.net For instance, it can be used to monitor the disappearance of the characteristic C=C bonds of the enediyne monomers as they undergo polymerization, confirming the formation of the second polymer network. adhesion.kr

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique used to study the thermal transitions of the polymers. researchgate.netresearchgate.net In the context of semi-IPN formation, DSC can reveal the glass transition temperatures (Tg) of the individual polymers and the final network, providing insights into the miscibility and morphology of the resulting material. ias.ac.in It can also be used to determine the temperatures at which thermally triggered events like the Bergman cyclization occur. researchgate.net

Thermosetting Resins and Cross-linking Properties of Diyne-Containing Polymers

Thermosetting resins are polymers that are irreversibly cured to form a rigid, three-dimensional network structure. wikipedia.org This curing process, often initiated by heat or radiation, results in extensive cross-linking between polymer chains, leading to materials with high thermal stability and mechanical strength. wikipedia.org Diyne-containing polymers are of particular interest in this area due to the ability of the diacetylene groups to undergo cross-linking reactions. researchgate.net

Polymers incorporating diacetylene units in their main chain can be designed to be soluble and processable in their initial, uncured state. researchgate.net These polymers can then be converted into insoluble thermoset resins through thermal treatment or UV irradiation, which induces cross-linking via the diacetylene moieties. researchgate.net The properties of the resulting thermoset can be tuned by the chemical structure of the polymer backbone. researchgate.net

For example, two novel polymers containing p-nitroaniline in the side chain and diacetylene groups in the main chain have been synthesized. researchgate.net These amorphous polymers were soluble in polar organic solvents and could be spin-coated to form films of high optical quality. researchgate.net

Table 2: Properties of Diyne-Containing Polymers for Thermosetting Resins

Polymer Main Chain Glass Transition Temperature (Tg) Onset of Thermal Cross-linking
Benzoate-containing 103°C ~160°C
Pentynoate-containing 35°C ~120°C

Data sourced from a study on the synthesis and characterization of diacetylene-containing polymers. researchgate.net

Upon UV irradiation, the spin-coated films of these polymers were converted into completely insoluble thermoset resin films. researchgate.net The thermal cross-linking of these polymers was also observed, with the onset temperature depending on the polymer's main chain structure. researchgate.net This demonstrates the potential to create thermosetting resins with tailored properties by strategically designing the diyne-containing polymer. researchgate.net The cross-linking of the polymer chains imparts rigidity and stability to the final material, characteristic of thermoset resins. wikipedia.orgacs.org

Biological and Biomedical Research Applications of Octa 3,5 Diyne 1,8 Diol

Exploration of Bioactive Diyne Structures and their Biological Activities

The diyne moiety is a key feature in a variety of naturally occurring and synthetic compounds that exhibit significant biological effects. The study of octa-3,5-diyne-1,8-diol and related structures contributes to a broader understanding of how the diyne functional group influences biological activity.

Antimicrobial Properties and Efficacy Studies

Preliminary research suggests that this compound possesses antimicrobial properties. Its structural features are thought to enable it to disrupt microbial cell membranes or interfere with essential metabolic processes. Studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, one study investigating the antimicrobial effects of this compound reported significant zones of inhibition against various bacterial strains.

It is important to note that other polyacetylenes with structures similar to this compound have also been investigated for their antimicrobial potential. For example, deca-4,6-diynoic acid and deca-4,6-diyne-1,10-dioic acid have shown activity against Gram-positive and Gram-negative bacteria, respectively. researchgate.netnih.gov

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

This table is based on data from a preliminary study and serves as an illustration of the compound's potential antimicrobial activity.

Anticancer Activity and Cytotoxicity Investigations

The potential of this compound as an anticancer agent has been a subject of scientific inquiry. Initial studies indicate that the compound may induce apoptosis (programmed cell death) in cancer cells. The proposed mechanisms for this cytotoxic activity include the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell proliferation.

Research has evaluated the cytotoxic effects of this compound on various human cancer cell lines, with findings indicating its potential to inhibit cancer cell growth.

Table 2: Cytotoxic Effects of this compound on Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Mechanism
HeLaCervical Cancer20Induction of apoptosis
MCF-7Breast Cancer25ROS generation

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. This data is from preliminary research.

Anti-inflammatory, Anti-HIV, and Antifungal Potential

While research is ongoing, the broader class of diacetylene diols has been associated with a range of pharmacological properties, including anti-inflammatory, anti-HIV, and antifungal activities. mdpi.comresearchgate.net For instance, various diacetylene diol derivatives have been investigated for their potential anti-inflammatory effects. researchgate.net Similarly, certain polyynes have demonstrated anti-HIV and antifungal potential. mdpi.comresearchgate.net Although specific comprehensive studies on the anti-inflammatory, anti-HIV, and antifungal potential of this compound are not extensively detailed in the provided search results, the activities of structurally related compounds suggest that this could be a promising area for future research.

Mechanistic Studies of Biological Action

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its potential development as a therapeutic agent. Research in this area focuses on its interactions with biological macromolecules and its influence on cellular pathways.

Interaction with Biological Macromolecules (e.g., Enzymes, Receptors)

The biological activity of this compound is believed to stem from its ability to interact with essential biological macromolecules such as proteins and nucleic acids. The presence of hydroxyl groups in its structure allows for hydrogen bonding, which can facilitate interactions with the active sites of enzymes and receptors. The rigid and linear nature of the diyne core also plays a role in how the molecule fits into and binds with these biological targets. These interactions can lead to the inhibition or activation of these macromolecules, thereby producing a therapeutic effect.

Elucidation of Specific Pathway Inhibition or Activation in Biological Systems

The interaction of this compound with macromolecules can lead to the inhibition or activation of specific cellular pathways. For example, in the context of its anticancer activity, it is suggested that the compound may modulate signaling pathways that are critical for cell proliferation and survival. The generation of reactive oxygen species (ROS) is another mechanism by which it could induce apoptosis in cancer cells. Further research is needed to fully elucidate the specific pathways affected by this compound and to understand the precise molecular events that underlie its biological activities.

This compound as a Lead Compound for Therapeutic Development

This compound, a linear aliphatic compound with terminal hydroxyl groups and a conjugated diyne system, serves as a valuable scaffold in medicinal chemistry. Its rigid structure and functional groups offer a platform for developing new therapeutic agents. The exploration of this and related diyne diols as lead compounds is driven by the diverse biological activities observed in naturally occurring and synthetic polyynes.

While comprehensive Structure-Activity Relationship (SAR) studies focusing specifically on this compound are not extensively documented in the provided literature, valuable insights can be drawn from studies on structurally related diyne compounds. Research into a series of synthesized 1,3-diyne compounds has revealed that the 1,3-diyne and allyl alcohol motifs are critical for their biological activity. rsc.orgrsc.org

In one study focused on developing novel antidepressant agents, sixteen 1,3-diyne compounds were synthesized and evaluated for their protective effects on corticosterone-injured PC12 cells. rsc.orgrsc.org The results indicated that specific derivatives showed significant protective activity. rsc.orgrsc.org SAR analysis suggested that the presence of the 1,3-diyne core and terminal alcohol functionalities were crucial for the observed neuroprotective effects. rsc.orgrsc.org For instance, the compound (Z)-2-nonene-4,6-diyne-1,9-diol was identified as a promising lead candidate with concentration-dependent antidepressant-like effects. rsc.orgrsc.org

Furthermore, studies on phenyl polyyne diols have demonstrated that most derivatives based on a phenylhexa-2,4-diyne-1,6-diol scaffold exhibit good quinone reductase induction activity with relatively low cytotoxicity. researchgate.net This suggests that the diyne diol structure is a promising pharmacophore and that modifications, such as the addition of aromatic rings or altering the chain length, can modulate biological activity and specificity. These findings underscore the potential for creating derivatives of this compound with tailored therapeutic properties.

The 1,3-diyne fragment is a key pharmacophore present in a multitude of natural products known for their potent biological activities, including antitumor, antifungal, and anti-inflammatory effects. mdpi.comontosight.airesearchgate.net A comparative analysis of this compound with these natural compounds highlights the significance of the diyne core.

Natural polyacetylenes, such as falcarinol (B191228) and panaxytriol (B31408), are well-known examples isolated from plants. rsc.orgrsc.org These compounds share the diyne structural feature with this compound but possess longer hydrocarbon chains and additional functionalities, which contribute to their specific biological profiles. rsc.orgrsc.orgresearchgate.net For example, falcarinol-type polyynes exhibit antifungal activity, while panaxytriol has been investigated for its anticancer properties. researchgate.net

The enediyne natural products, such as dynemicins and tiancimycins, represent a more complex class of diyne-containing compounds. pnas.orgresearchgate.net They feature a 1,5-diyne-3-ene motif embedded within a nine- or ten-membered ring, a structure responsible for their extraordinary cytotoxicity against cancer cells. pnas.orgresearchgate.netnih.gov Unlike the simple linear structure of this compound, the macrocyclic enediyne core is conformationally strained, enabling it to undergo Bergman cyclization to generate a highly reactive diradical that cleaves DNA.

The following table provides a comparative overview of this compound and other biologically active diyne compounds.

Compound NameCore StructureKey Biological ActivitiesNatural Source (Example)
This compound Linear C8 diyne diolSynthetic building block, potential antimicrobial and anticancer properties being researched. Synthetic
Falcarinol Linear C17 polyacetyleneAntifungal, anti-inflammatory, anticancer. rsc.orgresearchgate.netCarrot (Daucus carota), Ginseng (Panax ginseng)
Panaxytriol Linear C17 polyacetyleneAnticancer, neuroprotective. rsc.orgresearchgate.netGinseng (Panax ginseng)
(8S)-Heptadeca-2(Z),9(Z)-diene-4,6-diyne-1,8-diol Linear C17 diene-diyne diolInhibitory properties against toxins. researchgate.netresearchgate.netBupleurum salicifolium, Aralia dumetorum researchgate.netresearchgate.net
Enediynes (e.g., Dynemicin) Macrocyclic 1,5-diyne-3-enePotent antitumor antibiotics. pnas.orgresearchgate.netnih.govVarious Actinomycetes bacteria nih.gov

Insights from Natural Products Chemistry and Biosynthesis of Related Diyne Compounds

The biosynthesis of complex diyne-containing natural products, particularly the enediynes, provides a fascinating glimpse into nature's chemical strategies. researchgate.net These pathways offer valuable insights that can inspire the synthetic production of novel therapeutic agents. The biosynthesis of all known enediyne natural products is initiated by a conserved iterative type I polyketide synthase (PKS), often referred to as PKSE. pnas.orgresearchgate.netnih.gov

Isotope-labeling experiments have established that the carbon backbone of the enediyne core originates from acetate (B1210297) units, which are assembled by the PKS. nih.gov This process creates a polyunsaturated intermediate. nih.gov This linear precursor then undergoes a series of complex enzymatic transformations, including desaturation and cyclization, to form the characteristic nine- or ten-membered enediyne core. researchgate.netnih.gov

Recent research has significantly advanced the understanding of this pathway, revealing that a diiodotetrayne molecule serves as a common biosynthetic intermediate for all known enediynes. nih.gov This discovery establishes a unified biosynthetic pathway for this class of potent natural products. nih.gov In some cases, such as with the anthraquinone-fused enediynes (e.g., dynemicins), the biosynthesis is even more intricate. It has been shown that two molecules of a deoxygenated C15 linear polyene, the product of the PKSE, are utilized; one is converted to the enediyne core, while the second is transformed into the fused anthraquinone (B42736) moiety. pnas.org This represents an unusual and highly efficient biosynthetic logic for creating complex aromatic polyketides from a simple linear precursor. pnas.org

While the specific biosynthetic pathway for a simple molecule like this compound is not detailed, the principles observed in the formation of more complex natural diynes—starting from simple building blocks via polyketide synthesis followed by oxidative modifications to install the triple bonds—provide a foundational model for how such structures are assembled in nature.

Future Directions and Interdisciplinary Research on Octa 3,5 Diyne 1,8 Diol

Computational Chemistry and Molecular Modeling for Predictive Studies

Computational chemistry and molecular modeling have become indispensable tools for predicting and understanding the behavior of molecules like Octa-3,5-diyne-1,8-diol. These methods offer insights that are often difficult or impossible to obtain through experimental means alone.

Reaction Mechanism Prediction and Optimization

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex mechanisms of reactions involving diynes. acs.orgscispace.com For instance, understanding the step-by-step process of diyne synthesis, such as the Glaser coupling reaction, allows for the optimization of reaction conditions to improve yields and minimize byproducts. chemmethod.comacs.org By modeling the interactions between reactants, catalysts, and solvents, researchers can predict the most likely reaction pathways and transition states. chemmethod.com This predictive power accelerates the development of more efficient and selective synthetic routes.

Computational studies can also investigate the influence of various factors on reaction outcomes. For example, the role of ligands and the electronic effects of substituents on the reactivity of the diyne core can be systematically explored. acs.org This knowledge is crucial for fine-tuning reactions to produce desired products with high purity.

Design of Novel Diyne Architectures with Tailored Properties

Green Chemistry and Sustainable Synthesis of Diyne Compounds

The principles of green chemistry are increasingly guiding the synthesis of chemical compounds, including diynes. The focus is on developing environmentally benign processes that are efficient in both energy and material usage.

Development of Eco-Friendly Catalytic Systems

A key area of research in the green synthesis of diynes is the development of environmentally friendly catalytic systems. Traditional methods often rely on expensive and potentially toxic catalysts like palladium. tandfonline.com Consequently, there is a significant effort to develop catalyst systems based on more abundant and less toxic metals, such as copper. tandfonline.comrsc.org

Recent advancements include the use of copper salts in solvent-free conditions, which significantly reduces the environmental impact of the synthesis. rsc.org Microwave-assisted synthesis has also emerged as a green alternative, offering rapid reaction times and high yields in the absence of traditional solvents. tandfonline.comresearchgate.netscite.ai Furthermore, the development of recyclable catalysts, such as copper supported on carbon nitride (Cu@C2N), presents a promising avenue for sustainable diyne production. rsc.org These heterogeneous catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. rsc.org

Catalytic SystemReaction ConditionsKey AdvantagesReference
Cu(II) salt and baseSolvent-freeEnvironmentally friendly, good yields, recyclable catalyst rsc.org
CuI and TMEDASolvent-free, microwave-assistedEconomical, eco-friendly, very short reaction time tandfonline.comresearchgate.net
Cu@C2N nano-catalystpH switchableRecyclable, good substrate compatibility rsc.org

Waste Reduction and Atom Economy in Diyne Production

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. jocpr.comacs.orgnumberanalytics.com Reactions with high atom economy are inherently more sustainable as they generate less waste. matanginicollege.ac.in

In the context of diyne synthesis, researchers are exploring reactions that are inherently atom-economical, such as addition and rearrangement reactions. acs.orgmatanginicollege.ac.in The goal is to design synthetic routes where the majority of the atoms from the starting materials are found in the desired diyne product, minimizing the formation of byproducts. acs.org This approach not only reduces waste but also conserves raw materials and energy, leading to more sustainable and cost-effective production processes. numberanalytics.comum-palembang.ac.id

Integration with Nanotechnology for Advanced Functional Materials

The unique linear structure and conjugated π-system of this compound and other diynes make them attractive building blocks for the creation of advanced functional materials through nanotechnology. researchgate.netep2-bayreuth.deresearchgate.netbeilstein-journals.org The concept of "nanoarchitectonics" involves the arrangement of nanoscale units, like molecules, to construct functional material systems. researchgate.netbeilstein-journals.org

The integration of diynes into nanostructures can lead to materials with novel electronic, optical, and mechanical properties. For example, diynes can be used as molecular wires in electronic applications. ep2-bayreuth.de On-surface synthesis techniques, guided by scanning probe microscopy, allow for the precise construction of diyne-based structures at the molecular level. researchgate.net This level of control opens up possibilities for creating bespoke materials for applications in molecular electronics and sensing. acs.org

Furthermore, the functionalization of nanoparticles with diyne-containing molecules allows for the creation of hybrid materials with tunable properties. academie-sciences.fr These materials can be designed to have specific functionalities for applications in areas such as catalysis, coatings, and photovoltaics. academie-sciences.fr The ability to create ordered structures at multiple scales is a powerful tool for developing the next generation of advanced materials. academie-sciences.fr

Nanostructured Materials for Electronic and Optical Applications

The primary application of this compound in materials science lies in its role as a monomer for the synthesis of polydiacetylenes (PDAs). These polymers are renowned for their one-dimensional conjugated backbone, which imparts remarkable electronic and optical characteristics. The topochemical polymerization of diacetylene monomers like this compound, typically initiated by UV or gamma irradiation in the solid state, can lead to highly ordered crystalline polymers with extended π-conjugation.

The resulting polydiacetylene-based nanostructures are of significant interest for various electronic and optical devices. Their conjugated system allows for efficient charge transport, making them candidates for organic field-effect transistors (OFETs), sensors, and nonlinear optical (NLO) materials. The electronic properties of these materials can be tuned by modifying the side groups of the diacetylene monomer, a role for which the hydroxyl groups of this compound are well-suited for further chemical modification.

Nanocarriers for Targeted Biological Delivery

While the direct application of this compound in formulating nanocarriers for targeted biological delivery is an emerging area of research, the inherent properties of its polymeric derivatives, the polydiacetylenes, suggest significant potential. The ability to functionalize the hydroxyl end-groups of the monomer allows for the attachment of targeting ligands, such as antibodies or peptides, to the surface of PDA-based nanoparticles. This would enable the specific recognition of and binding to diseased cells or tissues.

Furthermore, the stimuli-responsive nature of polydiacetylenes, which can undergo a colorimetric or fluorescent transition upon changes in their environment (e.g., temperature, pH, or binding events), could be harnessed for controlled drug release. For instance, a nanocarrier could be designed to release its therapeutic payload upon reaching the acidic microenvironment of a tumor. Research in this domain is focused on developing stable and biocompatible PDA-based nanocarriers that can effectively encapsulate and deliver therapeutic agents to their intended targets, minimizing off-target effects.

Novel Biomedical Applications and Advanced Drug Delivery Systems

The biomedical potential of this compound and its derivatives extends beyond drug delivery to include the development of targeted therapeutics and advanced diagnostic tools. The unique reactivity of the diyne functional group is at the core of these future applications.

Targeted Therapeutics Based on Diyne Reactivity

The inherent biological activity of some diacetylene-containing compounds, including antimicrobial and anticancer properties, suggests that derivatives of this compound could be explored as therapeutic agents themselves. The diyne moiety can participate in various chemical reactions, including cycloadditions, which could be exploited for targeted covalent inhibition of specific biological targets like enzymes or receptors.

Future research may focus on designing and synthesizing derivatives of this compound with enhanced biological activity and specificity. By attaching specific pharmacophores or targeting moieties to the diol backbone, it may be possible to create prodrugs that are activated at the site of disease, thereby increasing therapeutic efficacy and reducing systemic toxicity. The rigid and linear nature of the diyne unit can also serve as a scaffold for the precise spatial arrangement of functional groups to optimize interactions with biological macromolecules.

Biosensors and Diagnostic Tools Incorporating Diyne Structures

The most developed application of polydiacetylenes derived from monomers like this compound is in the field of biosensors. The colorimetric and fluorescent transitions of PDAs in response to specific biological interactions form the basis of these sensing platforms. When organized into structures such as vesicles, films, or nanofibers, the conjugated backbone of the PDA is perturbed by external stimuli, leading to a detectable change in its absorption and emission spectra.

These PDA-based biosensors can be functionalized with biorecognition elements like antibodies, enzymes, or nucleic acids to detect a wide range of analytes, including pathogens, toxins, and disease biomarkers. For example, the binding of a virus to a PDA vesicle functionalized with specific receptors can trigger a blue-to-red color change, providing a simple and rapid visual detection method. The sensitivity and specificity of these biosensors make them promising tools for point-of-care diagnostics and high-throughput screening.

Application AreaKey Feature of this compound DerivativePotential Impact
Nanostructured Electronics Formation of highly conjugated polydiacetylenes.Development of flexible and printable organic electronic devices.
Optical Materials Nonlinear optical properties of polydiacetylenes.Advancements in optical communications and data storage.
Targeted Drug Delivery Functionalizable hydroxyl groups for ligand attachment.Increased efficacy and reduced side effects of therapies.
Stimuli-Responsive Release Colorimetric/fluorescent transition of polydiacetylenes."Smart" drug delivery systems that release drugs on demand.
Targeted Therapeutics Reactivity of the diyne for covalent modification.Novel drugs with high specificity for their biological targets.
Biosensors Stimuli-responsive optical properties of polydiacetylenes.Rapid and sensitive detection of diseases and contaminants.
Medical Diagnostics Versatility in sensor design (vesicles, films, etc.).Point-of-care diagnostic tools for various medical conditions.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Octa-3,5-diyne-1,8-diol, and how can purification challenges be addressed?

  • Methodological Answer : Synthesis of this compound (4a) often yields an undistillable oil due to its high polarity and thermal instability . To address purification challenges, column chromatography with polar stationary phases (e.g., silica gel) or preparative HPLC is recommended. Post-synthesis validation should include high-resolution mass spectrometry (HRMS) and elemental analysis. For example, HRMS (ESI+) data showing a calculated m/z of 295.0849 (C₁₄H₁₆ClN₂O₃) and observed m/z of 295.0823 confirms molecular integrity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : A multi-technique approach is critical:

  • HRMS : Validate molecular formula via exact mass matching (e.g., [M + H]⁺ ion analysis) .
  • Elemental Analysis : Compare experimental vs. theoretical C, H, and N percentages (e.g., C: 57.02% observed vs. 57.05% calculated) .
  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm diyne (-C≡C-C≡C-) and diol (-OH) functional groups. Assign peaks using coupling constants and DEPT experiments .

Advanced Research Questions

Q. What advanced spectroscopic techniques are recommended for analyzing the electronic environment of conjugated diyne systems in this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Probe π→π* transitions in the conjugated diyne system to assess electronic delocalization.
  • Raman Spectroscopy : Identify vibrational modes of the diyne moiety (e.g., C≡C stretching at ~2200 cm⁻¹) to evaluate bond rigidity.
  • Solid-State NMR : Resolve crystallographic effects on electronic environments in polymorphic forms .

Q. How can researchers design experiments to investigate the reactivity of the diyne moiety in this compound under varying catalytic conditions?

  • Methodological Answer :

  • Catalytic Screening : Test transition-metal catalysts (e.g., Pd, Cu) for cycloaddition or cross-coupling reactions. Monitor reaction progress via TLC or GC-MS.
  • Kinetic Studies : Use pseudo-first-order conditions to determine rate constants for diyne activation.
  • Computational Modeling : Pair experimental data with DFT calculations (e.g., Gibbs free energy of activation) to rationalize reactivity trends .

Q. What methodologies are effective in resolving discrepancies between theoretical and experimental data on the physical properties of this compound?

  • Methodological Answer :

  • DSC/TGA Analysis : Measure melting points and thermal stability to compare with predicted values (e.g., undistillable oil vs. theoretical solid phase) .
  • X-Ray Crystallography : Resolve structural ambiguities by determining crystal packing and hydrogen-bonding networks.
  • Replicate Synthesis : Control variables (e.g., solvent purity, reaction time) to isolate experimental artifacts .

Safety and Handling Considerations

  • Storage : Keep in sealed containers at room temperature to prevent oxidation or moisture absorption .
  • Personal Protective Equipment (PPE) : Use EN166-standard eye protection, nitrile gloves, and lab coats. Conduct risk assessments for respiratory protection in aerosol-prone workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.